molecular formula C13H18O2 B084665 4'-Hydroxyheptanophenone CAS No. 14392-72-4

4'-Hydroxyheptanophenone

Cat. No.: B084665
CAS No.: 14392-72-4
M. Wt: 206.28 g/mol
InChI Key: MAZPQHJYGKZQEA-UHFFFAOYSA-N
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Description

4’-Hydroxyheptanophenone, also known as 1-(4-hydroxyphenyl)-1-heptanone, is an organic compound with the molecular formula C13H18O2. It is characterized by the presence of hydroxy and ketone functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Hydroxyheptanophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of phenol with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of 4’-Hydroxyheptanophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxyheptanophenone undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4’-Hydroxyheptanophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Hydroxyheptanophenone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Hydroxyacetophenone
  • 4’-Hydroxybenzophenone
  • 4’-Hydroxypropiophenone

Uniqueness

4’-Hydroxyheptanophenone is unique due to its longer alkyl chain compared to similar compounds. This structural difference can influence its physical and chemical properties, such as solubility and reactivity. Additionally, the presence of both hydroxy and ketone functional groups allows for a diverse range of chemical reactions and applications .

Properties

IUPAC Name

1-(4-hydroxyphenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-3-4-5-6-13(15)11-7-9-12(14)10-8-11/h7-10,14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZPQHJYGKZQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342072
Record name 4'-Hydroxyheptanophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14392-72-4
Record name 1-(4-Hydroxyphenyl)-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14392-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Hydroxyheptanophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Hydroxyheptanophenone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

There are charged to a half-liter reactor 9.4 g. (0.1 mole) of phenol in 150 ml. of nitrobenzene. The contents of the reactor are stirred and the mixture is cooled below 5° C. Then 27 g. (0.2 mole) of AlCl3 is added in small portions over 1/2 hour. The resulting mixture is stirred vigorously and then there is added a solution of 15.5 g. of C6H13COCl (~ 0.011 mole) in 50 ml. of nitrobenzene over an hour while the temperature is kept below 5° C. The mixture is stirred at ambient temperature for 12 hours and then the mixture is poured in 100 g. of ice and 50 ml. of concentrated HCl and stirred for 1/2 hour. The organic fraction is removed by decantation and the aqueous fraction is washed twice with CCl4 (100 ml.). The organic fractions are collected and washed three times with water (to neutrality). The solvent is evaporated under reduced pressure. The organic solution is dried over anhydrous Na2SO4. The solid obtained is recrystallized in benzene. There are obtained 16.9 g. of pure product (yield 82%), melting point: 93° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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